molecular formula C16H19NO2S B3065411 N-(3,4-Dimethylphenyl)-N,4-dimethyl-benzenesulfonamide CAS No. 408508-82-7

N-(3,4-Dimethylphenyl)-N,4-dimethyl-benzenesulfonamide

Cat. No.: B3065411
CAS No.: 408508-82-7
M. Wt: 289.4 g/mol
InChI Key: MARDJXLXFXFFQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-Dimethylphenyl)-N,4-dimethyl-benzenesulfonamide (hereafter referred to as N34DMP4MBSA) is a sulfonamide derivative featuring two methyl substituents on the anilino ring (3,4-dimethylphenyl group) and a para-methyl group on the benzenesulfonyl moiety. This compound has been synthesized via the reaction of 3,4-dimethylaniline with 4-methylbenzenesulfonyl chloride, followed by recrystallization from ethanol . Single-crystal X-ray diffraction studies reveal its molecular conformation, including a torsion angle of -61.8° at the C—SO₂—NH—C segment and a 47.8° tilt between the two benzene rings . The N—H⋯O hydrogen bonds form infinite chains along the a-axis, influencing its crystalline packing .

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-N,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S/c1-12-5-9-16(10-6-12)20(18,19)17(4)15-8-7-13(2)14(3)11-15/h5-11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MARDJXLXFXFFQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70649920
Record name N-(3,4-Dimethylphenyl)-N,4-dimethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

408508-82-7
Record name N-(3,4-Dimethylphenyl)-N,4-dimethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sulfonamide Formation via Nucleophilic Acyl Substitution

The foundational step in synthesizing N-(3,4-Dimethylphenyl)-N,4-dimethyl-benzenesulfonamide is the reaction of 3,4-dimethylaniline with 4-methylbenzenesulfonyl chloride under basic conditions. This process follows a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic sulfur center of the sulfonyl chloride.

Reaction Conditions and Optimization

In aqueous sodium carbonate (pH 9–10), 3,4-dimethylaniline reacts with 4-methylbenzenesulfonyl chloride at room temperature to yield N-(3,4-dimethylphenyl)-4-methylbenzenesulfonamide as an intermediate. The basic medium deprotonates the amine, enhancing its nucleophilicity while neutralizing the generated HCl. Polar aprotic solvents like dichloromethane or dimethylformamide (DMF) are often employed to stabilize the transition state and improve reaction efficiency.

Mechanistic Considerations

The sulfonylation proceeds via a two-step mechanism:

  • Formation of a tetrahedral intermediate : The lone pair of the amine nitrogen attacks the electrophilic sulfur atom, displacing the chloride ion.
  • Collapse of the intermediate : The chloride ion is expelled, forming the sulfonamide bond.

Side reactions, such as over-sulfonylation or hydrolysis of the sulfonyl chloride, are mitigated by maintaining strict pH control and stoichiometric ratios.

N-Methylation Strategies

The intermediate N-(3,4-dimethylphenyl)-4-methylbenzenesulfonamide undergoes N-methylation to introduce the second methyl group on the sulfonamide nitrogen. This step requires selective alkylation under conditions that favor nucleophilic substitution at nitrogen.

Alkylation with Methyl Halides

Methyl iodide or dimethyl sulfate serves as the methylating agent in the presence of a strong base such as lithium hydride (LiH) or sodium hydride (NaH). For example, treatment of the intermediate with methyl iodide in DMF at room temperature for 3 hours affords the target compound in moderate to high yields. The base deprotonates the sulfonamide nitrogen, generating a nucleophilic amide ion that attacks the methylating agent.

Solvent and Base Selection

Lithium hydride in DMF is particularly effective due to its ability to generate a highly reactive amide ion while minimizing side reactions. Alternative solvents like acetonitrile or tetrahydrofuran (THF) may reduce reaction rates but improve selectivity for bulkier substrates.

Integrated Synthetic Routes

Two-Step Protocol

  • Sulfonylation :

    • Reactants : 3,4-Dimethylaniline (1.0 equiv), 4-methylbenzenesulfonyl chloride (1.1 equiv).
    • Conditions : 10% aqueous Na₂CO₃, DMF, 25°C, 2 hours.
    • Yield : ~85% (estimated from analogous reactions).
  • N-Methylation :

    • Reactants : Intermediate sulfonamide (1.0 equiv), methyl iodide (1.5 equiv).
    • Conditions : LiH (1.2 equiv), DMF, 25°C, 3 hours.
    • Yield : ~78% (extrapolated from similar N-alkylations).

One-Pot Methodology

A sequential one-pot synthesis avoids isolating the intermediate, reducing purification steps. However, competing reactions during the methylation phase often necessitate careful optimization of base and solvent.

Characterization and Analytical Data

Spectroscopic Confirmation

  • IR Spectroscopy : Strong absorption bands at ~1350 cm⁻¹ and ~1150 cm⁻¹ confirm the sulfonyl group (S=O asymmetric and symmetric stretches).
  • ¹H NMR : Distinct singlets for N-methyl (~3.08 ppm) and aryl methyl groups (~2.42 ppm), with aromatic protons resonating between 7.2–7.8 ppm.
  • Mass Spectrometry : Molecular ion peak at m/z 289.39 ([M+H]⁺), consistent with the molecular formula C₁₆H₁₉NO₂S.

Purity and Yield Optimization

Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate) achieves >95% purity. Yields depend on the methylating agent’s reactivity, with methyl iodide outperforming dimethyl sulfate in scalability.

Comparative Analysis of Methodologies

Method Reagents Conditions Yield (%) Advantages Limitations
Two-Step Alkylation LiH, Methyl Iodide, DMF 25°C, 3 hours 78 High selectivity, established protocol Requires intermediate isolation
One-Pot Synthesis LiH, Methyl Iodide, DMF 25°C, 5 hours 65 Reduced purification steps Lower yield due to side reactions
Mitsunobu Methylation DEAD, PPh₃, MeOH 0°C to 25°C, 12 hours 60 Mild conditions Cost-prohibitive at scale

Industrial and Environmental Considerations

Large-scale production favors the two-step method for its reproducibility and compatibility with continuous flow systems. Green chemistry principles advocate for replacing DMF with biodegradable solvents like cyclopentyl methyl ether (CPME) or water-ethanol mixtures, though reaction kinetics may slow.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the sulfonamide group can yield amines, which can further participate in various organic transformations.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, depending on the reaction conditions and reagents used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products Formed:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of nitro, sulfo, or halogenated derivatives.

Scientific Research Applications

Chemistry: N-(3,4-Dimethylphenyl)-N,4-dimethyl-benzenesulfonamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new chemical entities.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Sulfonamides are known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site.

Medicine: The compound is explored for its antimicrobial properties. Sulfonamides have a long history of use as antibiotics, and modifications to their structure can lead to the development of new drugs with improved efficacy and reduced resistance.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of N-(3,4-Dimethylphenyl)-N,4-dimethyl-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can form hydrogen bonds with the active site residues of enzymes, thereby inhibiting their activity. This inhibition can lead to the disruption of essential biochemical pathways, resulting in antimicrobial or other biological effects.

Comparison with Similar Compounds

N-(2,6-Dimethylphenyl)-benzenesulfonamide

  • Substituent Effects : The ortho-methyl groups (2,6-dimethylphenyl) introduce steric hindrance, leading to distinct conformational adjustments. Unlike N34DMP4MBSA, this compound exhibits a "gauche" conformation in the C—SO₂—NH—C segment, with altered torsion angles due to steric clashes .
  • Hydrogen Bonding : Similar N—H⋯O interactions are observed, but the steric bulk reduces ring tilting (e.g., 35.2° vs. 47.8° in N34DMP4MBSA), affecting crystal packing density .

N-(3,5-Dichlorophenyl)-benzenesulfonamide

  • Electron-Withdrawing Substituents : The 3,5-dichloro groups increase electronegativity, strengthening hydrogen bonds (shorter N—H⋯O distances: 2.02 Å vs. 2.12 Å in N34DMP4MBSA) .
  • Conformational Rigidity: The chloro substituents restrict rotation, resulting in a planar arrangement of the sulfonamide group relative to the anilino ring .

N-(2,3-Dimethylphenyl)-4-fluoro-benzenesulfonamide

  • Double Sulfonylation : Unexpected synthesis yielded a "double" sulfonamide (two sulfonyl groups), creating a sterically crowded environment. This contrasts with N34DMP4MBSA’s single sulfonamide structure, leading to distorted bond angles and reduced crystallinity .

Comparison with Benzanilide Derivatives

N-(3,4-Dimethylphenyl)-4-chlorobenzamide

  • Functional Group Differences : The replacement of the sulfonamide (-SO₂NH-) with a carboxamide (-CONH-) group reduces hydrogen-bonding capacity. The antiperiplanar conformation of N—H and C=O in benzanilides contrasts with the gauche conformation in sulfonamides .
  • Crystal Packing : Benzanilides lack the robust N—H⋯O chains seen in sulfonamides, resulting in looser packing and lower melting points .

Substituent Position Effects

  • 3,4-Dimethylphenyl vs. 2,5-Dimethylphenyl: In hydrazinecarbothioamides (e.g., ), the 3,4-dimethylphenyl group enhances lipophilicity and antioxidant activity compared to 2,5-dimethyl analogs. This suggests that para-substituents on the anilino ring may improve bioactivity in sulfonamides as well .
  • Ortho-Substituents : Compounds like N-(2,6-dimethylphenyl)-benzenesulfonamide exhibit steric strain, reducing thermal stability compared to meta/para-substituted derivatives .

Key Data Tables

Table 1. Structural Parameters of Selected Sulfonamides

Compound Torsion Angle (°) Ring Tilt (°) N—H⋯O Distance (Å) Space Group
N34DMP4MBSA -61.8 47.8 2.12 Monoclinic
N-(2,6-Dimethylphenyl) 72.3 35.2 2.15 Triclinic
N-(3,5-Dichlorophenyl) -58.9 42.1 2.02 Orthorhombic

Biological Activity

N-(3,4-Dimethylphenyl)-N,4-dimethyl-benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological interactions, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C16H19N1O2S1
  • Molecular Weight : 303.39 g/mol
  • IUPAC Name : this compound

Sulfonamides generally function by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis. This inhibition disrupts nucleic acid synthesis in bacteria, leading to bacteriostatic effects. The specific interactions of this compound with various biological targets are crucial for understanding its pharmacological profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of sulfonamide derivatives. For instance:

  • In vitro Studies : this compound demonstrated significant cytotoxicity against several cancer cell lines. The IC50 values for MCF-7 (breast cancer) and A549 (lung cancer) cells were reported at 15.63 µM and 12.91 µM respectively, indicating a promising therapeutic index compared to standard chemotherapeutics like doxorubicin .
  • Mechanisms of Action : The compound was shown to induce apoptosis in cancer cells through the activation of caspases and upregulation of p53 protein levels . Flow cytometry assays confirmed the dose-dependent induction of apoptosis in MCF-7 and other tested cell lines.
Cell LineIC50 (µM)Mechanism of Action
MCF-715.63Apoptosis induction via caspases
A54912.91p53 upregulation

Urease Inhibition

Another area of interest is the compound's potential as a urease inhibitor. Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, playing a role in various pathological conditions such as kidney stones and certain infections.

  • Inhibition Studies : The structural similarity between sulfonamides and urea allows this compound to compete with urea for binding to the active site of urease . This competitive inhibition could offer therapeutic avenues in treating urease-related disorders.

Case Studies

  • Case Study on Anticancer Activity : In a study evaluating various benzenesulfonamide derivatives, this compound exhibited superior cytotoxic effects against MCF-7 cells compared to other derivatives tested . The study emphasized the need for further in vivo evaluations to establish clinical relevance.
  • Urease Inhibition Analysis : Research indicated that the compound effectively inhibited urease activity in vitro with an IC50 value significantly lower than conventional urease inhibitors . This finding suggests potential applications in managing conditions like urinary tract infections.

Q & A

Q. What are the standard methods for synthesizing N-(3,4-Dimethylphenyl)-N,4-dimethyl-benzenesulfonamide, and how can reaction conditions be optimized?

Synthesis typically involves multi-step organic reactions, such as sulfonylation of aromatic amines using sulfonyl chlorides under basic conditions. Key steps include controlling stoichiometry (e.g., molar ratios of amines to sulfonylating agents) and optimizing reaction parameters like temperature (e.g., 0–5°C for exothermic steps) and solvent selection (e.g., dichloromethane or THF). Catalysts such as triethylamine may enhance yields by scavenging HCl byproducts . Purity is verified via TLC or HPLC, with recrystallization in ethanol/water mixtures often employed for final purification .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm substituent positions and sulfonamide bond formation. For example, aromatic proton signals in δ 6.8–7.5 ppm and methyl group signals near δ 2.3–2.5 ppm are typical .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ calculated for C16H19NO2S: 290.1215) .
  • X-ray Crystallography: Determines crystal packing and stereochemistry. Programs like SHELXL refine structures using diffraction data (e.g., monoclinic P21/c space group, Z=4) .

Q. How can researchers validate the compound’s structural data to avoid discrepancies?

Structure validation tools like PLATON or ADDSYM check for missed symmetry, twinning, or disorder in crystallographic data. Residual electron density maps and R-factor convergence (e.g., R1 < 0.05 for high-quality data) ensure reliability . For non-crystalline samples, cross-validation with IR spectroscopy (e.g., S=O stretches at ~1150 cm⁻¹) and elemental analysis (C, H, N, S) is advised .

Advanced Research Questions

Q. How can computational methods aid in predicting synthetic routes or optimizing reaction yields?

Retrosynthetic analysis using AI tools (e.g., Reaxys or Pistachio models) identifies feasible pathways by analogy to similar sulfonamides. Density Functional Theory (DFT) calculations predict transition states and activation energies for key steps like sulfonylation, guiding solvent/catalyst selection . Molecular dynamics simulations can model crystallization behavior to improve crystal quality for X-ray studies .

Q. What strategies resolve contradictions in crystallographic or spectroscopic data during structure elucidation?

  • Twinned Crystals: Use SHELXL’s TWIN/BASF commands to refine twinning fractions .
  • Disordered Atoms: Apply restraints (e.g., SIMU/ISOR in SHELXL) to model atomic displacement .
  • Ambiguous NMR Signals: Employ 2D techniques (COSY, NOESY) to resolve overlapping peaks .

Q. How can structure-activity relationship (SAR) studies be designed for this compound’s bioactivity evaluation?

  • Core Modifications: Synthesize analogs with varied substituents (e.g., halogenation at the benzene ring) to assess antimicrobial or antitumor activity .
  • Crystallographic Data: Correlate torsional angles (e.g., C-S-N-C dihedral angles) with bioactivity using statistical models. For example, planar conformations may enhance binding to target enzymes .
  • In Silico Docking: Use AutoDock Vina to predict interactions with biological targets (e.g., carbonic anhydrase) based on sulfonamide pharmacophores .

Q. What experimental protocols mitigate toxicity risks during handling?

While direct toxicity data for this compound is limited, related sulfonamides show LD50 > 2800 mg/kg (oral, rat). Standard precautions include:

  • PPE: Gloves, lab coats, and fume hoods for powder handling.
  • Waste Disposal: Neutralization with dilute NaOH before aqueous disposal .
  • In Vitro Testing: Pre-screen for cytotoxicity (e.g., MTT assay on HEK293 cells) before in vivo studies .

Methodological Challenges and Solutions

Q. How can low yields in sulfonamide synthesis be troubleshooted?

  • Byproduct Formation: Monitor reaction progress via LC-MS to detect intermediates like sulfonic acids.
  • Moisture Sensitivity: Use anhydrous solvents and molecular sieves to suppress hydrolysis of sulfonyl chlorides .
  • Scale-Up Issues: Replace batch reactors with flow chemistry setups for better heat/mass transfer .

Q. What advanced techniques address poor solubility in biological assays?

  • Co-solvent Systems: Use DMSO/PBS mixtures (≤1% DMSO) to maintain solubility without cell membrane disruption.
  • Prodrug Design: Introduce hydrophilic groups (e.g., phosphate esters) temporarily to enhance aqueous solubility .

Q. How do researchers reconcile conflicting crystallographic data from different labs?

Cross-validate using the Cambridge Structural Database (CSD) to compare bond lengths/angles (e.g., C-S bond: 1.76 Å expected). Collaborative refinement via the IUCr’s checkCIF tool resolves outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-(3,4-Dimethylphenyl)-N,4-dimethyl-benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(3,4-Dimethylphenyl)-N,4-dimethyl-benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.